(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate

Catalog No.
S1900552
CAS No.
872143-57-2
M.F
C18H11BF9N3O
M. Wt
467.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl...

CAS Number

872143-57-2

Product Name

(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate

IUPAC Name

(1S,9R)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

Molecular Formula

C18H11BF9N3O

Molecular Weight

467.1 g/mol

InChI

InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1/t10-,17+;/m1./s1

InChI Key

CPCMDOOTVHDRTM-CVJFODCESA-N

SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F

Description

The exact mass of the compound (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate is a complex organic molecule characterized by its unique structural features. It is classified as a tetrafluoroborate salt and has the molecular formula C18H11F5N3OBF4C_{18}H_{11}F_5N_3O\cdot BF_4 with a molecular weight of approximately 467.1 g/mol. The compound exhibits notable optical activity due to its chiral centers at the 5a and 10b positions, contributing to its potential biological activities and applications in various fields.

The chemical reactivity of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate can be explored through several pathways:

  • Nucleophilic Substitution: The presence of the oxazinium moiety allows for nucleophilic attack at the nitrogen atom.
  • Electrophilic Aromatic Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions due to its electron-withdrawing nature.
  • Reduction Reactions: The dihydro form indicates potential sites for further reduction or hydrogenation.

Preliminary studies suggest that (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate may exhibit biological activities such as:

  • Antimicrobial Properties: Investigations into its efficacy against various bacterial strains are ongoing.
  • Anticancer Activity: Some derivatives of similar triazole compounds have shown promise in inhibiting tumor growth.
  • Neuroprotective Effects: The compound's structural analogs have been studied for potential neuroprotective properties.

The synthesis of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate typically involves:

  • Formation of the Indeno-Triazole Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pentafluorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
  • Salt Formation with Tetrafluoroboric Acid: The final step involves neutralization with tetrafluoroboric acid to yield the tetrafluoroborate salt.

This compound has potential applications in various domains:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting microbial infections or cancer.
  • Material Science: Its unique electronic properties make it suitable for use in advanced materials and coatings.
  • Chemical Synthesis: It can serve as a reagent or catalyst in organic synthesis.

Studies focusing on the interactions of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate with biological targets are crucial. These include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Investigations: Understanding how this compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate, including:

Compound NameStructural FeaturesUnique Properties
(5aR,10bS)-(-)-5a,10b-Dihydro-2-(pentafluorophenyl)-4HEnantiomeric formDifferent biological activity profile
(5aR)-5a-Dihydro-2-(mesityl)-triazolo[4,3-d][1,4]oxazinium tetrafluoroborateMesityl group instead of pentafluorophenylAltered electronic properties
(5AS)-(-)-5a-Dihydro-2-(trimethylphenyl)Variation in substituentsPotentially different pharmacological effects

These compounds highlight the unique characteristics of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H, particularly its specific stereochemistry and fluorinated aromatic system that may influence its reactivity and biological activity compared to others.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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